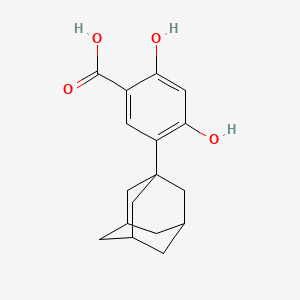

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid

Vue d'ensemble

Description

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid is a compound that features an adamantyl group attached to a benzoic acid core. The adamantyl group, known for its bulky and rigid structure, imparts unique properties to the compound, making it of interest in various fields of research and application.

Mécanisme D'action

Target of Action

The adamantyl group is known to improve the thermal and mechanical properties of polymers .

Mode of Action

It’s known that adamantyl-substituted compounds have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

It’s known that adamantane derivatives can be located in the lipid bilayer of liposomes, which could potentially influence their bioavailability .

Result of Action

It’s known that adamantane derivatives can have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Action Environment

It’s known that the adamantyl group can improve the thermal and mechanical properties of polymers , which could potentially influence the compound’s stability under various environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid typically involves the introduction of the adamantyl group to the benzoic acid core. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to yield the methyl ester. This ester is then reacted with hydrazine to produce adamantane-1-carboxylic acid hydrazide. Subsequent reactions introduce the dihydroxybenzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride can be used to convert hydroxyl groups to chlorides, which can then be further reacted with nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Applications De Recherche Scientifique

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Medicine: Its potential anti-inflammatory and antimicrobial properties are of interest for drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: These compounds also feature the adamantyl group and have shown antimicrobial and anti-inflammatory activities.

1-Adamantylacetic acid: Another adamantyl derivative used in various chemical syntheses.

Uniqueness

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid is unique due to the presence of both the adamantyl group and the dihydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for research and application.

Activité Biologique

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid (CAS No. 51049-71-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantyl group attached to a dihydroxybenzoic acid moiety. This unique structure contributes to its stability and potential bioactivity. The adamantyl group is known for its rigidity and hydrophobic properties, which may enhance the compound's interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies involving different bacterial strains, the compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical for assessing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Bacillus subtilis | 12 |

These results suggest that the compound could be a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This activity is particularly relevant in conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing inflammation.

- Cellular Interaction: Its ability to interact with cell membranes and proteins may modulate cellular responses to stimuli.

- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which can contribute to its protective effects against oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) showed promising results. The compound was found to inhibit MRSA growth effectively at concentrations lower than those required for conventional antibiotics like nitrofurantoin. The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory bowel disease (IBD), the administration of this compound resulted in a significant reduction in inflammatory markers in animal models. The findings suggest that it could be beneficial in managing IBD and similar conditions characterized by excessive inflammation .

Propriétés

IUPAC Name |

5-(1-adamantyl)-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c18-14-5-15(19)13(4-12(14)16(20)21)17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,18-19H,1-3,6-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPOEUQYCKODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.